4-(ethylthio)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(Ethylthio)-N-(thiazol-2-yl)benzamide is an organic compound characterized by the presence of an ethylthio group attached to a benzamide moiety, with a thiazole ring linked to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzene ring.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(ethylthio)-N-(thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and thiazole ring can form hydrogen bonds and hydrophobic interactions with the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
4-(Ethylthio)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
4-(Ethylthio)-N-(thiazol-2-yl)benzamide is unique due to the combination of the ethylthio group and thiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTYVWPMARQQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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